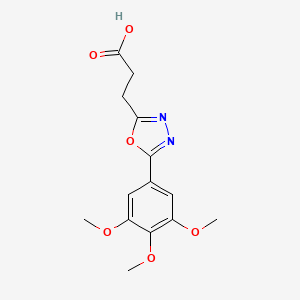

3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Description

3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a small organic molecule featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl moiety and a propanoic acid side chain. The propanoic acid tail introduces polarity, improving aqueous solubility and enabling interactions with biological targets such as enzymes or receptors. This compound is hypothesized to exhibit bioactivity in areas like anticancer or anti-inflammatory therapies, given the known pharmacological relevance of structurally related oxadiazole derivatives .

Properties

Molecular Formula |

C14H16N2O6 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

3-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |

InChI |

InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-16-15-11(22-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |

InChI Key |

WEMFDNAXGPHGEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the corresponding hydrazone. The hydrazone is cyclized to form the 1,3,4-oxadiazole ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl₃). The final step involves the hydrolysis of the ester group to yield the target compound, 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the oxadiazole ring into other functional groups.

Substitution: The methoxy groups on the trimethoxyphenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division. Additionally, the oxadiazole ring can interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid with structurally analogous compounds:

Key Observations

Substituent Effects on Bioactivity :

- The 3,4,5-trimethoxyphenyl group in the target compound is associated with tubulin polymerization inhibition and anticancer activity in related gallic acid derivatives . This contrasts with 2-chlorophenyl and thio-linked analogs, which exhibit Rho kinase inhibition (IC₅₀: 0.5–0.8 μM) .

- Electron-withdrawing groups (e.g., trifluoromethyl ) increase lipophilicity (LogP: 2.7) but may reduce solubility compared to methoxy-substituted derivatives.

Solubility and Pharmacokinetics: The target compound’s propanoic acid moiety enhances aqueous solubility (predicted LogP: 1.8) compared to thio-linked analogs (LogP: 3.1) .

Safety Profile: The trimethoxyphenyl group is linked to low acute toxicity (LD₅₀ >300 mg/kg in mice) in structurally similar indanones , whereas chlorophenyl derivatives lack comprehensive toxicity data.

Mechanistic Insights

- Anticancer Potential: The 3,4,5-trimethoxyphenyl group in the target compound may mimic the pharmacophore of colchicine-site binders, disrupting microtubule dynamics .

- Enzyme Inhibition : Chlorophenyl and thio-linked oxadiazoles inhibit Rho kinase via interactions with the ATP-binding pocket, a mechanism less likely in methoxy-rich analogs due to steric hindrance .

Biological Activity

The compound 3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a derivative of oxadiazole and has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₂H₁₆N₂O₅

- CAS Number : 64860

- Molecular Weight : 252.26 g/mol

Antiproliferative Effects

Recent studies indicate that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound with a similar structure demonstrated an IC50 value of 0.45 µM against MGC-803 cells by inducing G2/M phase arrest and apoptosis through mitochondrial membrane potential alteration .

The biological activity of 3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid appears to involve:

- Microtubule Destabilization : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and disrupting mitotic spindle formation .

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .

In Vivo Studies

In vivo studies are crucial for confirming the efficacy of this compound in a biological context. One study highlighted that derivatives with the trimethoxyphenyl group exhibited promising anti-cancer effects in xenograft models, suggesting potential for therapeutic applications .

Summary of Biological Activity Studies

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid | MGC-803 | 0.45 | Microtubule destabilization |

| 4d | MGC-803 | 0.45 | Apoptosis induction |

| 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | A549 | 0.53 | Tubulin binding |

Structure Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of oxadiazole derivatives:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Trimethoxyphenyl | Increased antiproliferative activity |

| 5 | Oxadiazole ring | Essential for binding to tubulin |

Case Study 1: Anticancer Activity in MGC-803 Cells

A study focused on the anticancer effects of oxadiazole derivatives revealed that specific modifications to the trimethoxyphenyl group significantly enhanced potency against gastric cancer cell lines. The results indicated that compounds targeting tubulin polymerization could lead to novel therapeutic strategies.

Case Study 2: In Vivo Efficacy in Xenograft Models

In vivo experiments using xenograft models demonstrated that the compound effectively reduced tumor size while exhibiting minimal toxicity to normal tissues. This suggests a favorable therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.